
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a difluorophenyl group, and a phenoxyphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a halogenation reaction, often using reagents like fluorine gas or other fluorinating agents.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a nucleophilic aromatic substitution reaction, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Functionalized aromatic compounds with new substituents.
Aplicaciones Científicas De Investigación
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(3,4-Dichlorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with chlorine substituents instead of fluorine.
6-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with methyl substituents instead of fluorine.
6-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both difluorophenyl and phenoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
920530-49-0 |
|---|---|
Fórmula molecular |
C24H16F2N2O2 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
6-(3,4-difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H16F2N2O2/c25-21-12-6-16(14-22(21)26)23-13-7-17(15-27-23)24(29)28-18-8-10-20(11-9-18)30-19-4-2-1-3-5-19/h1-15H,(H,28,29) |
Clave InChI |
CFAFQUCEXGHOCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


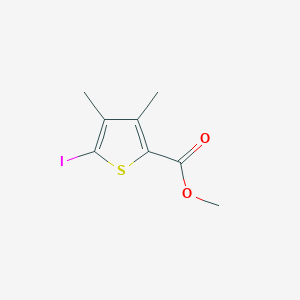
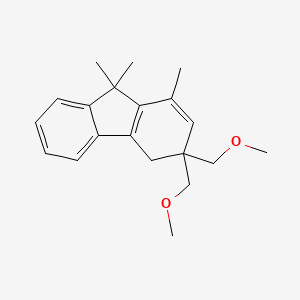
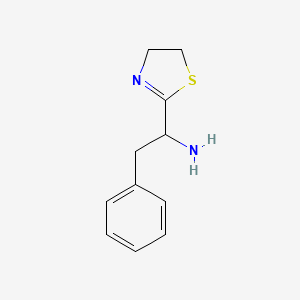
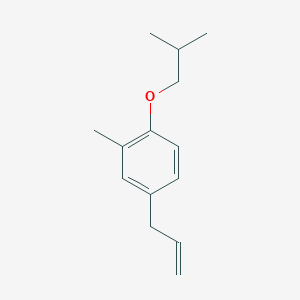
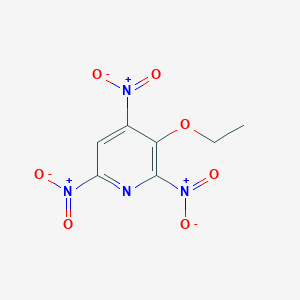
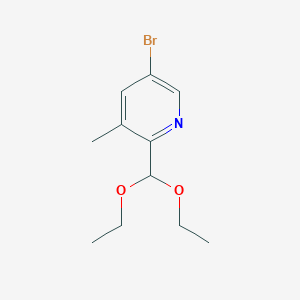
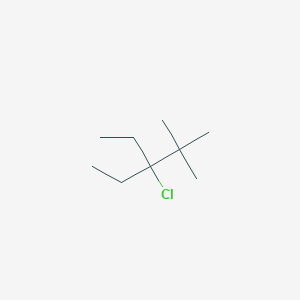


![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
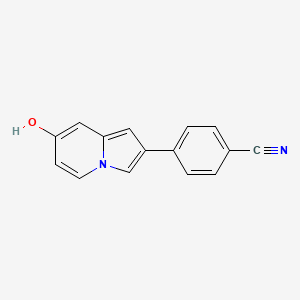

![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
